

# Comprehensive Analytical and Physicochemical Profiling of Heptanoyl Fentanyl

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## Compound of Interest

**Compound Name:** *N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide*

**CAS No.:** 2749326-85-8

**Cat. No.:** B12353087

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## Executive Summary

Heptanoyl fentanyl is a potent synthetic opioid and fentanyl analog characterized by the substitution of the standard propionyl group with a seven-carbon heptanoyl chain. Driven by the rapid evolution of designer drugs, the unambiguous identification of such analogs is a critical challenge for forensic chemistry, toxicology, and drug development. This whitepaper provides a comprehensive, E-E-A-T-aligned technical guide detailing the physicochemical properties, structural causality, and self-validating analytical workflows required to detect and confirm heptanoyl fentanyl in both seized materials and biological matrices.

## Chemical Identity & Physicochemical Properties

The accurate identification of heptanoyl fentanyl requires distinguishing between its free base and salt forms. In forensic and research settings, the hydrochloride (HCl) salt is the most commonly encountered form due to its enhanced thermodynamic stability and aqueous solubility, whereas the free base is highly lipophilic.

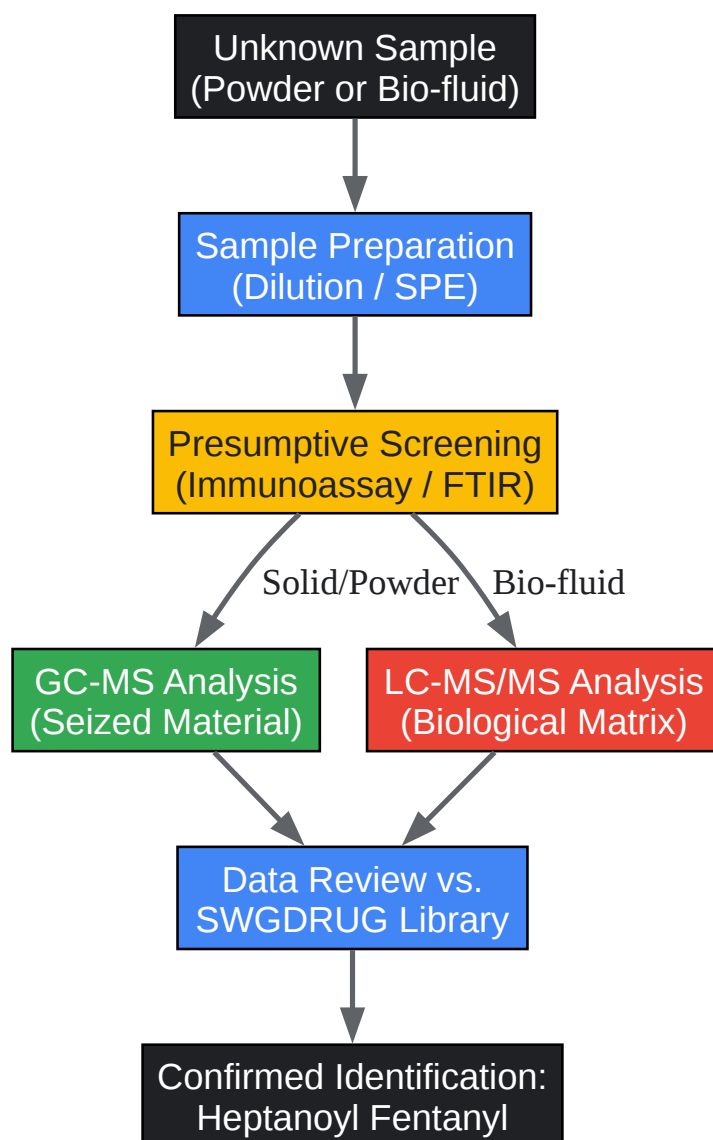
Causality Insight: The addition of the elongated heptanoyl chain significantly increases the lipophilicity (LogP) of the molecule compared to standard fentanyl. This structural modification directly alters its retention time in reverse-phase chromatography and shifts its fragmentation pattern in mass spectrometry, necessitating highly specific targeted analytical methods[1].

**Table 1: Physicochemical Properties of Heptanoyl Fentanyl**

Property	Free Base Form	Hydrochloride (HCl) Salt Form
IUPAC Name	N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide	N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide hydrochloride
Molecular Formula	C <sub>26</sub> H <sub>36</sub> N <sub>2</sub> O	C <sub>26</sub> H <sub>36</sub> N <sub>2</sub> O • HCl
Molecular Weight	392.58 g/mol [2]	429.04 g/mol [2]
CAS Registry Number	2713391-46-7[3]	2749326-85-8[3][4][5]
Physical Appearance	Not Determined	Off-white powder[2]

## Analytical Workflows & Methodologies

Because of the extreme structural similarity among fentanyl analogs (isobaric interferences and shared fragmentation pathways), the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) mandates the use of orthogonal analytical techniques to achieve unambiguous identification[1].



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Analytical workflow for the detection and confirmation of Heptanoyl Fentanyl.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Seized Materials

GC-MS remains the gold standard for the structural elucidation of seized synthetic opioids. The following protocol is adapted from validated SWGDRUG monographs[2].

Causality & Logic: Fentanyl analogs are high-molecular-weight, semi-volatile basic compounds. A non-polar to slightly polar stationary phase (e.g., HP-5MS) is selected to minimize secondary

interactions with the basic piperidine nitrogen, which would otherwise cause peak tailing. The high injector temperature (280°C) ensures rapid volatilization of the heavy 429.04 g/mol salt without inducing thermal degradation[2].

#### Step-by-Step Protocol:

- **Sample Preparation:** Dissolve approximately 1-2 mg of the suspected solid in 1.0 mL of LC-MS grade methanol.
- **Instrument Setup:** Equip the GC with an HP-5MS (or equivalent 5% phenyl methyl siloxane) column (30 m × 0.25 mm ID × 0.25 μm film thickness)[2].
- **Carrier Gas:** Set Helium flow to a constant 1.5 mL/min[2].
- **Injection:** Inject 1 μL of the sample with a split ratio of 25:1. Rationale: The split ratio prevents overloading the capillary column, preserving the resolution required to separate closely eluting analogs. Set the injector port to 280°C[2].
- **Oven Program:** Initial temperature at 100°C, hold for 1 minute; ramp at 15°C/min to 300°C, hold for 10 minutes. Rationale: The low initial temperature focuses the solvent and traps the high-boiling-point analytes at the head of the column, ensuring a sharp peak shape.
- **MS Parameters:** Operate in Electron Ionization (EI) mode at 70 eV. Set the mass scan range from 30 to 550 amu[2].
- **Self-Validating Review:** Run a blank solvent injection prior to the sample to validate the absence of carryover. The identification is valid only if the retention time matches the reference standard within ±0.1 minutes and the characteristic fragmentation pattern is observed.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices

In toxicological applications, heptanoyl fentanyl is present at trace levels (often sub-ng/mL). LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is required to achieve the necessary sensitivity and specificity[6].

**Causality & Logic:** The basic tertiary amine in the piperidine ring ( $pK_a \sim 8.5$ ) is readily protonated in acidic mobile phases. Using 0.1% formic acid ensures the nitrogen remains protonated ( $[M+H]^+$ ), drastically increasing the efficiency of Electrospray Ionization (ESI) in positive mode[6].

#### Step-by-Step Protocol:

- **Sample Extraction:** Perform Solid Phase Extraction (SPE) on 0.5 mL of serum or urine using mixed-mode cation exchange cartridges. Rationale: Mixed-mode SPE utilizes hydrophobic interactions to capture the carbon skeleton and cation-exchange to strongly bind the protonated amine, allowing aggressive organic washes to remove matrix interferences.
- **Reconstitution:** Elute the extract, evaporate to dryness under nitrogen, and reconstitute in 100  $\mu$ L of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
- **Chromatography:** Inject 5  $\mu$ L onto a C18 UPLC column (e.g., 2.1  $\times$  100 mm, 1.7  $\mu$ m).
- **Gradient Elution:** Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes.
- **MS/MS Detection:** Monitor the  $[M+H]^+$  precursor ion ( $m/z$  393.3 for heptanoyl fentanyl free base mass). Monitor at least two product ions for confirmation.
- **Self-Validating Review:** Calculate the ion ratio between the quantifier and qualifier transitions. The analytical run is validated only if the quality control (QC) samples pass and the sample ion ratio falls within  $\pm 20\%$  of the structurally confirmed reference standard[5].

## Spectral Interpretation & Authoritative Grounding

Unambiguous identification relies on recognizing the distinct spectral fingerprints of heptanoyl fentanyl.

- **Mass Spectrometry (EI-MS):** The fragmentation of heptanoyl fentanyl yields a base peak typically associated with the cleavage of the piperidine ring or the loss of the heptanoyl group. According to SWGDRUG empirical data, primary characteristic fragment ions include  $m/z$  301, 231, and 189[2]. The molecular ion for the free base is  $m/z$  392, though it may be of low abundance.

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides orthogonal confirmation. When dissolved in Methanol-d<sub>4</sub> (with TMS as a 0 ppm reference), <sup>1</sup>H-NMR accurately maps the extended aliphatic protons of the heptanoyl chain, easily distinguishing it from shorter-chain analogs like butyryl or valeryl fentanyl[2].

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